Archangelicin

描述

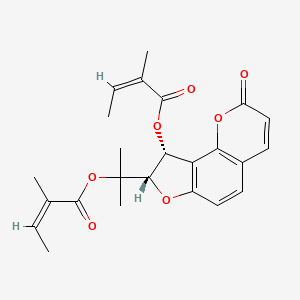

Archangelicin belongs to the class of organic compounds known as angular furanocoumarins. These are furanocoumarins, with a structure characterized by a furan ring angularly fused to a coumarin. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in angelica, fats and oils, green vegetables, and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

科学研究应用

Introduction to Archangelicin

This compound is a furanocoumarin compound derived from the seeds of Angelica archangelica, a plant known for its diverse biological activities. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including pharmacology, agriculture, and food science.

Chemical Composition and Structure

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The compound has been extensively analyzed using techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy, revealing insights into its molecular configuration and interactions with biological systems .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a potential candidate for developing natural preservatives in food and agricultural products. For instance, research indicated that extracts containing this compound showed significant inhibition of Escherichia coli and Staphylococcus aureus .

Antiviral Effects

Recent investigations have highlighted the antiviral properties of this compound, particularly against Herpes simplex virus-1 and Coxsackievirus B3. The compound's mechanism involves disrupting viral replication processes, suggesting its potential use in antiviral therapies .

Anticancer Potential

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly those associated with breast and colon cancers. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit monoamine oxidase A (MAO-A) could contribute to increased levels of neurotransmitters associated with mood regulation .

Applications in Agriculture

This compound's antimicrobial properties extend beyond human health; they are also applicable in agriculture. The compound can be utilized as a natural fungicide or bactericide to protect crops from pathogens without the adverse effects associated with synthetic chemicals. Studies have shown that formulations containing this compound effectively reduce disease incidence in crops like tomatoes and peppers .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against a range of pathogens isolated from agricultural products. The results indicated that this compound significantly reduced microbial load on treated surfaces compared to untreated controls, highlighting its potential as a natural preservative.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates, suggesting its potential as an adjunct therapy in cancer treatment.

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Archangelicin’s molecular structure and purity?

To confirm structural identity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) . Purity assessment requires high-performance liquid chromatography (HPLC) or ultra-HPLC coupled with photodiode array detection, ensuring >95% purity thresholds. For novel derivatives, X-ray crystallography can resolve stereochemical ambiguities. Experimental protocols must detail instrument parameters, solvent systems, and calibration standards to ensure reproducibility .

Q. How can researchers establish baseline bioactivity profiles for this compound in vitro?

Begin with cell-based assays (e.g., cytotoxicity, enzyme inhibition) using standardized protocols (e.g., MTT assay for viability). Dose-response curves should span 3–5 logarithmic concentrations, with triplicate replicates to assess variability. Include positive controls (e.g., known inhibitors) and solvent controls to isolate compound-specific effects. Data must be analyzed using nonlinear regression models (e.g., IC₅₀ calculations) and validated against established pharmacological databases .

Q. What are the critical considerations for optimizing this compound’s solubility and stability in experimental buffers?

Pre-screen solubility in DMSO, ethanol, or aqueous buffers (e.g., PBS) using dynamic light scattering or nephelometry. For unstable compounds, assess degradation kinetics under varying pH, temperature, and light exposure via HPLC-UV. Stabilizers like cyclodextrins or lipid-based carriers may enhance bioavailability. Document all buffer compositions and storage conditions to ensure cross-study comparability .

Advanced Research Questions

Q. How should researchers design in vivo studies to validate this compound’s mechanism of action observed in vitro?

Prioritize pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models using LC-MS/MS quantification. For mechanistic validation, employ gene knockout models or siRNA silencing targeting putative pathways. Include sham and placebo groups to control for off-target effects. Adhere to ARRIVE guidelines for preclinical reporting, detailing anesthesia, euthanasia, and statistical power calculations .

Q. What experimental strategies can resolve contradictions in this compound’s reported bioactivity across different cell lines or model organisms?

Conduct comparative transcriptomic or proteomic profiling to identify cell-specific receptor expression or metabolic pathways. Use isogenic cell lines to isolate genetic variables. Replicate studies under standardized conditions (e.g., oxygen levels, serum concentrations) and apply meta-analysis tools to quantify heterogeneity across datasets . If contradictions persist, validate findings using orthogonal assays (e.g., CRISPR-Cas9 editing vs. pharmacological inhibition) .

Q. How can researchers integrate multi-omics approaches to elucidate this compound’s polypharmacology or off-target effects?

Combine RNA-seq (for transcriptional changes), proteomics (e.g., TMT labeling), and metabolomics (LC-MS) to map systemic responses. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overrepresented networks. For off-target profiling, employ chemical proteomics (e.g., affinity pulldown with activity-based probes) and validate hits via surface plasmon resonance or thermal shift assays .

Q. What statistical frameworks are robust for analyzing dose-dependent synergism or antagonism between this compound and co-administered therapeutics?

Apply the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1) or antagonism (CI > 1) across multiple effect levels (e.g., ED₅₀, ED₉₀). Use Bliss independence or Loewe additivity models for cross-validation. Ensure sample sizes are powered to detect interaction effects (α = 0.05, β = 0.2) and account for covariance in mixed-effects models .

Q. Methodological Best Practices

- Reproducibility : Archive raw data (spectra, chromatograms) and analysis scripts in FAIR-aligned repositories .

- Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in conflicting results .

- Ethical Compliance : For preclinical studies, follow NIH guidelines for animal welfare and include IACUC approval codes in methods sections .

属性

CAS 编号 |

2607-56-9 |

|---|---|

分子式 |

C24H26O7 |

分子量 |

426.5 g/mol |

IUPAC 名称 |

[(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21+/m1/s1 |

InChI 键 |

RVGGCRQPGKFZDS-AKRYRNCVSA-N |

SMILES |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |

手性 SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)/C(=C\C)/C |

规范 SMILES |

CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |

外观 |

Solid powder |

熔点 |

107-108°C |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Archangelicin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。